ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate
Description
Ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate is a synthetic compound featuring a piperidine ring substituted with a carbamoyl group linked to a 1-methylindole moiety and an ethyl ester at the 3-position. Its molecular formula is C₁₈H₂₁N₃O₃ (molecular weight: 343.4 g/mol).
Properties
IUPAC Name |
ethyl 1-[(1-methylindol-3-yl)carbamoyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-24-17(22)13-7-6-10-21(11-13)18(23)19-15-12-20(2)16-9-5-4-8-14(15)16/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFAUHBTMLWRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamate groups in this compound undergo hydrolysis under specific conditions:
-
Acidic Hydrolysis : Treatment with HCl (80 mL, 4 M) in methanol at ambient temperature for 24 hours cleaves the ethyl ester, yielding the corresponding carboxylic acid derivative. Conversion rates exceed 95% based on LC-MS monitoring .
-
Basic Hydrolysis : Exposure to NaOH (1 N) in methanol/water mixtures at 0°C selectively hydrolyzes the carbamate moiety, generating a free amine intermediate.
Key Analytical Data :
| Reaction Condition | Product Identified | Characterization Method |
|---|---|---|
| HCl/MeOH (24 h) | Carboxylic acid | LC-MS (m/z 314 [M+H]⁺) |
| NaOH/MeOH (1 h) | Piperidine amine | ¹H NMR (δ 2.8–3.1 ppm) |
Nucleophilic Substitution
The piperidine nitrogen participates in alkylation and acylation reactions:
Reductive Amination
Reaction with formaldehyde (0.051 mL, 0.687 mmol) and sodium triacetoxyborohydride (0.146 g) in THF yields N-methyl derivatives. Completion occurs within 2.5 hours at 25°C .
Acylation
Isobutyryl chloride (15.84 μL, 0.151 mmol) in DCM at 0°C with Et₃N (21.07 μL) produces the corresponding amide in 85% yield after silica gel purification .
Reaction Efficiency :
| Reagent | Solvent | Time | Yield |
|---|---|---|---|
| Formaldehyde | THF | 2.5 h | 92% |
| Isobutyryl chloride | DCM | 1 h | 85% |
Carbamate Cleavage
tert-butoxycarbonyl (Boc) groups are removed via HCl-mediated deprotection in methanol, achieving full conversion within 24 hours .
Ester Reduction
While not directly documented for this compound, analogous piperidine-3-carboxylates undergo LiAlH₄-mediated reduction to primary alcohols (m/z 260 [M+H]⁺).
Gold(I)-Catalyzed Cyclization
Gold(I) complexes (e.g., Ph₃PAuMe) promote alkyne hydration and subsequent cyclization to form fused piperidine-indole scaffolds, though this requires structural prefunctionalization (e.g., alkyne installation) .
Palladium-Catalyzed Coupling
Intramolecular C–N arylation using Pd(PPh₃)₂Cl₂ (5 mol%) in Et₃N produces bicyclic derivatives, critical for generating strained intermediates .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, forming indole-related byproducts.
-
Photolytic Sensitivity : UV exposure (254 nm) induces partial decarboxylation, detected via TLC.
Analytical Monitoring
Reactions are tracked using:
-
LC-MS : Quantifies conversion rates and identifies intermediates (e.g., m/z 401 [M+H]⁺ for Boc-protected derivatives) .
-
¹H NMR : Confirms regioselectivity in alkylation (e.g., methyl singlet at δ 2.20 ppm) .
This compound’s reactivity is dominated by its carbamate and ester functionalities, enabling modular derivatization for pharmaceutical applications. Further studies are needed to explore enantioselective transformations and catalytic cascade reactions .
Scientific Research Applications
Ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate has demonstrated various biological activities, making it a candidate for further research in drug development. The following sections outline its key applications:
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes, particularly glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in numerous signaling pathways related to cancer and neurodegenerative diseases. Compounds structurally similar to this compound have shown promising IC50 values as low as 8 nM in inhibiting GSK-3β, indicating strong potential for therapeutic applications in oncology and neurology .
Antiproliferative Effects
Research has indicated that this compound may affect cellular proliferation pathways, suggesting its potential use in cancer therapies. By modulating cell growth and survival signals, it could contribute to the development of new anti-cancer agents. Studies are ongoing to elucidate the exact mechanisms through which this compound influences cell cycle regulation.
Antiparasitic Activity
Preliminary studies have suggested that similar compounds exhibit activity against various parasites. This compound may possess similar properties, warranting further investigation into its potential as an antiparasitic agent.
Case Study: GSK-3β Inhibition
A notable study focused on the inhibitory effects of this compound on GSK-3β revealed significant reductions in enzyme activity at varying concentrations. The study highlighted the compound's potential as a therapeutic agent in treating conditions associated with GSK-3β dysregulation, such as Alzheimer's disease and certain cancers.
Case Study: Antiproliferative Effects
In vitro studies assessing the antiproliferative effects of this compound on cancer cell lines demonstrated a dose-dependent reduction in cell viability. The results suggested that the compound could induce apoptosis in malignant cells, further supporting its candidacy for drug development aimed at cancer treatment.
Research Findings Summary
| Application Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits GSK-3β with IC50 values around 8 nM; potential for cancer therapy. |
| Antiproliferative Effects | Reduces viability of cancer cell lines; induces apoptosis in malignant cells. |
| Antiparasitic Activity | Similar compounds show activity against parasites; further research needed. |
Mechanism of Action
The mechanism of action of ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (Compound 10e)
- Molecular Formula : C₃₀H₃₁N₅O₅
- Molecular Weight : 565.6 g/mol
- Structural Features: Contains a bis-indole system (two 1-methylindole groups). Pyrrole ring replaces the imidazole moiety of the natural alkaloid topsentin. tert-Butoxycarbonyl (Boc) protecting group on the amino substituent.
- Biological Activity: Moderate anticancer activity against HOP-92 (non-small cell lung cancer) and SNB-75 (CNS cancer) cell lines in NCI screenings .
- Comparison: The target compound lacks the bis-indole system and Boc group, which may explain its lower or unobserved activity in similar assays.
Ethyl 1-(2-(1H-Indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate (CAS 291773-21-2)
- Molecular Formula : C₁₈H₂₀N₂O₄
- Molecular Weight : 328.4 g/mol
- Structural Features :
- Oxoacetyl group replaces the carbamoyl linker.
- Unmethylated indole nitrogen.
- Comparison :
1-(1H-Indol-3-ylmethyl)piperidine-4-carboxylic Acid (CAS 100957-76-4)
- Molecular Formula : C₁₅H₁₆N₂O₂
- Molecular Weight : 280.3 g/mol
- Structural Features :
- Carboxylic acid substituent at the piperidine 4-position.
- Indole linked via a methylene group.
- Comparison :
1-Benzyl-3-(piperidin-1-ylmethyl)-1H-indole (Compound 14)
- Molecular Formula : C₂₁H₂₂N₂
- Molecular Weight : 302.4 g/mol
- Structural Features :
- Benzyl group on the indole nitrogen.
- Piperidine linked via a methylene bridge.
- However, the absence of a carbamoyl or ester group limits hydrogen-bonding interactions compared to the target compound .
Structural and Functional Analysis Table
Key Research Findings
- Role of Substituents :
- The Boc group in Compound 10e may stabilize the molecule during metabolic processes, while the bis-indole system enables dual binding interactions, explaining its selective anticancer activity .
- The ethyl ester in the target compound likely improves bioavailability compared to carboxylic acid derivatives (e.g., CAS 100957-76-4) .
- Impact of Linkers :
- Flexible carbamoyl or ester linkers (target compound) may allow better conformational adaptation to targets than rigid methylene or oxoacetyl groups .
Biological Activity
Ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate, with the CAS number 922849-13-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 329.4 g/mol. The compound features a piperidine ring substituted with an indole-derived carbamate, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 922849-13-6 |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, N-Heterocycles have been recognized as promising antiviral agents, with some derivatives showing effective inhibition against respiratory syncytial virus (RSV) replication at micromolar concentrations (EC values ranging from 5 to 28 μM) . Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity.
Anticancer Activity
The compound's structural features may also confer anticancer properties. A study on thiazole derivatives indicated that compounds with similar heterocyclic structures exhibited significant cytotoxic effects against various cancer cell lines, including Jurkat and HT29 cells . The presence of electron-donating groups in the structure often enhances antiproliferative activity, suggesting that modifications to the indole or piperidine moieties could yield potent anticancer agents.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis and protein translation, potentially through competitive inhibition of viral enzymes.
- Cytotoxicity in Cancer Cells : The interaction of the compound with cellular pathways involved in apoptosis and cell cycle regulation may lead to increased cell death in malignant cells.
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential applications:
Study on Indole Derivatives
A study highlighted the anticancer effects of indole derivatives where modifications led to enhanced activity against various cancer cell lines. Compounds that maintained the indole core while introducing substituents at critical positions demonstrated improved potency .
SAR Analysis
Structure–activity relationship (SAR) analyses have shown that modifications on the piperidine ring can significantly affect biological activity. For example, substituting different groups at the N-position can enhance binding affinity to target proteins involved in disease processes .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, RT, 24h | 65–70 | ≥95% |
| Piperidine Activation | CDI, THF, 0°C→RT | 80–85 | ≥90% |
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the piperidine (δ ~3.5–4.5 ppm for ester groups) and indole (δ ~7.0–8.0 ppm for aromatic protons) .
- IR Spectroscopy : Identify carbamoyl (C=O stretch ~1650–1700 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H⁺] ~344.4 g/mol) using C18 columns (acetonitrile/water gradient) .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of substituents (e.g., piperidine chair conformation) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the indole and piperidine moieties?
Methodological Answer:
Analog Synthesis : Replace the indole with other aromatic systems (e.g., benzofuran, pyridine) or modify the piperidine’s ester/carbamoyl groups.
Biological Assays :
- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization assays.
- Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa).
Data Analysis :
Q. Table 2: Hypothetical SAR Data
| Compound | R₁ (Piperidine) | R₂ (Indole) | IC₅₀ (μM) |
|---|---|---|---|
| Target | Carbamoyl | 1-Methyl | 0.45 |
| Analog 1 | Ester | 1-Methyl | 2.10 |
| Analog 2 | Carbamoyl | H | 1.85 |
Advanced: What computational strategies predict target interactions and resolve contradictory bioactivity data?
Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron distribution in the carbamoyl group to predict binding affinity with targets like serotonin receptors .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) to identify key residues for indole binding .
- Contradiction Resolution :
- Cross-validate experimental IC₅₀ with free-energy perturbation (FEP) calculations.
- Adjust protonation states (Epik) for pH-dependent activity discrepancies .
Advanced: How can reaction design principles improve yield in multi-step syntheses?
Methodological Answer:
Reaction Path Search : Use density functional theory (DFT) to identify low-energy intermediates (e.g., B3LYP/6-31G* level) .
Process Optimization :
- Solvent Screening : COSMO-RS predicts solubility of intermediates.
- Catalyst Selection : Machine learning (e.g., SchNet) identifies optimal catalysts for carbamoyl coupling .
Scale-Up : Apply flow chemistry with packed-bed reactors (residence time: 30 min) to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
